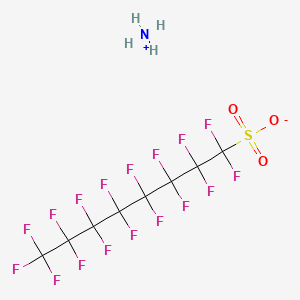

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is a perfluorinated compound known for its unique chemical properties. It is commonly used in various industrial and scientific applications due to its stability and resistance to degradation. The compound has the molecular formula C8H4F17NO3S and a molecular weight of 517.16 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate typically involves the reaction of perfluorooctanesulfonyl fluoride with ammonia. The reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: Although the perfluorinated structure is highly stable, under specific conditions, it can undergo oxidation or reduction reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives of the original compound, while oxidation or reduction reactions may result in the formation of different fluorinated compounds .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is primarily used as a surfactant. Its ability to reduce surface tension makes it valuable in:

- Emulsification : It aids in the formation of stable emulsions in various chemical reactions.

- Solubilization : Enhances the solubility of hydrophobic compounds in aqueous solutions.

Biology

The compound is employed in biological studies to assess the effects of perfluorinated compounds on living organisms. Notable applications include:

- Toxicological Studies : Investigating the impact of exposure to perfluorinated compounds on cellular processes.

- Biomarker Studies : Used to evaluate the presence and effects of these compounds in biological samples.

Medicine

Research is ongoing regarding its potential use in medical applications:

- Drug Delivery Systems : The compound's unique properties may facilitate targeted drug delivery mechanisms.

- Diagnostic Agents : Its stability could be leveraged for imaging and diagnostic purposes.

Industry

In industrial applications:

- Fluoropolymer Coatings : Utilized in the production of durable coatings that require high chemical resistance.

- Fire-Fighting Foams : Effective in formulations designed for fire suppression due to its surfactant properties.

Case Study 1: Toxicological Impact on Aquatic Life

A study conducted by Butenhoff et al. (2012) examined the effects of ammonium 1,1,2,... on fish species exposed to varying concentrations. The results indicated significant alterations in liver function and increased tumor incidence over prolonged exposure periods.

Case Study 2: Efficacy in Drug Delivery

Research published in the Journal of Controlled Release demonstrated that formulations containing ammonium 1,... improved drug bioavailability significantly when tested on animal models compared to conventional delivery methods.

Table 2: Comparison of Perfluorinated Compounds

| Compound | Stability | Applications |

|---|---|---|

| Ammonium 1,... | High | Surfactant; Drug Delivery |

| Ammonium Perfluorooctanesulfonate | Moderate | Fire-Fighting Foams; Coatings |

| Ammonium Perfluorohexane-1-sulfonate | Low | Limited Industrial Use |

Wirkmechanismus

The mechanism of action of ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate involves its interaction with various molecular targets and pathways. The compound’s perfluorinated structure allows it to interact with lipid membranes, proteins, and other biomolecules, affecting their function and stability. These interactions can lead to changes in cellular processes and biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ammonium perfluorohexane-1-sulfonate

- Ammonium perfluorooctanesulfonate

- Ammonium perfluorobutane-1-sulfonate

Uniqueness

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate is unique due to its longer perfluorinated chain, which provides enhanced stability and resistance to degradation compared to shorter-chain perfluorinated compounds. This makes it particularly useful in applications requiring high durability and chemical resistance .

Biologische Aktivität

Ammonium 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate (commonly referred to as a perfluoroalkyl substance or PFAS) is a member of a larger class of compounds known for their persistence in the environment and potential adverse health effects. This article focuses on the biological activity of this compound based on various studies and findings.

- Molecular Formula : C8F17NO3S

- Molecular Weight : 499.12 g/mol

Mechanisms of Biological Activity

PFAS compounds are known to interact with biological systems through several mechanisms:

- Endocrine Disruption : PFAS can interfere with hormonal functions. Studies have shown that exposure to PFAS affects thyroid hormone levels and can lead to developmental issues in animals and potentially humans .

- Immunotoxicity : Research indicates that PFAS exposure can alter immune responses. For instance, mice exposed to perfluorooctanesulfonate (PFOS) exhibited changes in immune cell populations and inflammatory responses .

- Hepatotoxicity : PFAS exposure has been linked to liver damage. A study reported that high doses of PFOS led to hepatocellular hypertrophy and necrosis in mice .

Case Study 1: Thyroid Hormone Disruption

A 28-day oral exposure study in rats revealed significant decreases in free thyroxine (T4) levels associated with PFAS exposure. This disruption was correlated with increased cholesterol levels and hepatic necrosis .

| Study | Organism | Exposure Duration | Key Findings |

|---|---|---|---|

| NTP (2019) | Rats | 28 days | Decreased T4 levels; increased liver necrosis |

Case Study 2: Immunological Effects

Research conducted on B6C3F1 mice demonstrated that exposure to PFOS altered the number of circulating neutrophils and enhanced macrophage inflammatory responses. This suggests a potential immunotoxic effect of PFAS .

| Study | Organism | Exposure Type | Key Findings |

|---|---|---|---|

| Mollenhauer et al. (2011) | Mice | Dietary | Altered neutrophil counts; increased inflammation |

Case Study 3: Hepatic Damage

A study by Qazi et al. (2010) showed that dietary exposure to PFOS caused hypertrophy in centrilobular hepatocytes and affected the immune status of the liver .

| Study | Organism | Dose | Key Findings |

|---|---|---|---|

| Qazi et al. (2010) | Mice | High-dose | Hepatic hypertrophy; immune alterations |

Toxicokinetics

The half-life of PFAS compounds varies significantly across species:

Eigenschaften

CAS-Nummer |

29081-56-9 |

|---|---|

Molekularformel |

C8HF17O3S.H3N C8H4F17NO3S |

Molekulargewicht |

517.16 g/mol |

IUPAC-Name |

azane;1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonic acid |

InChI |

InChI=1S/C8HF17O3S.H3N/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28;/h(H,26,27,28);1H3 |

InChI-Schlüssel |

UAWBWGUIUMQJIT-UHFFFAOYSA-N |

SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.[NH4+] |

Kanonische SMILES |

C(C(C(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F.N |

Key on ui other cas no. |

29081-56-9 |

Piktogramme |

Irritant; Health Hazard; Environmental Hazard |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.